2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

Appetite Regulation Enterostatin Signaling Dietary Fat Intake

2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid (CAS 55881-16-8), also known as cyclo(Asp-Pro) or c(Asp-Pro), is a chiral cyclic dipeptide (2,5-diketopiperazine, DKP) with the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.20 g/mol. The compound features a fused pyrrolo[1,2-a]pyrazine-1,4-dione core with a carboxymethyl substituent at the 3-position and defined (3S,8aS) absolute stereochemistry.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 55881-16-8
Cat. No. B6593423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
CAS55881-16-8
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)N2C1)CC(=O)O
InChIInChI=1S/C9H12N2O4/c12-7(13)4-5-9(15)11-3-1-2-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13)/t5-,6-/m0/s1
InChIKeyPBWKYOKRCLSNEK-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid (CAS 55881-16-8) — Core Identity and Procurement-Relevant Profile


2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid (CAS 55881-16-8), also known as cyclo(Asp-Pro) or c(Asp-Pro), is a chiral cyclic dipeptide (2,5-diketopiperazine, DKP) with the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.20 g/mol . The compound features a fused pyrrolo[1,2-a]pyrazine-1,4-dione core with a carboxymethyl substituent at the 3-position and defined (3S,8aS) absolute stereochemistry [1]. As a conformationally constrained mimic of the Asp-Pro dipeptide sequence found in the endogenous pentapeptide enterostatin (Val-Pro-Asp-Pro-Arg), this DKP scaffold confers resistance to exopeptidase degradation while retaining the pharmacophoric elements necessary for biological recognition [2].

Why Cyclo(Asp-Pro) Cannot Be Replaced by Linear Dipeptides, Reverse-Sequence DKPs, or Remote DKP Congeners in Targeted Investigations


Cyclo(Asp-Pro) occupies a unique pharmacological and structural niche that precludes simple substitution. The linear Asp-Pro dipeptide is completely devoid of the fat-intake-suppressing activity exhibited by the cyclized form, demonstrating that the diketopiperazine ring is not merely a pharmacokinetic optimization but an absolute structural requirement for target engagement [1]. Furthermore, the reverse-sequence isomer cyclo(Pro-Asp) and the 2-ketopiperazine analog (in which a carbonyl is reduced) show either distinct or markedly reduced bioactivity profiles, confirming that both the atom connectivity and the specific Asp-Pro sequence orientation are critical [2]. Even among DKP congeners, biological specificity diverges sharply: cyclo(His-Pro) acts as a dopamine uptake modulator while cyclo(Asp-Pro) selectively inhibits dietary fat intake with no reported dopaminergic activity, indicating that the amino acid side-chain identity dictates target selectivity in a manner that cannot be predicted solely from the DKP scaffold [3]. These observations collectively establish that cyclo(Asp-Pro) is not a commodity DKP interchangeable with structural neighbors.

Quantitative Differentiation Evidence for Cyclo(Asp-Pro) Against Closest Analogs


Head-to-Head In Vivo Fat-Intake Suppression: Cyclo(Asp-Pro) vs. Linear Asp-Pro Dipeptide

In a direct comparator study using rats adapted to a three-choice macronutrient diet, cyclo(Asp-Pro) produced near-maximal inhibition of fat intake (50% reduction) at a dose of 0.03 nmol administered intracerebroventricularly (ICV). In the same study, the linear Asp-Pro dipeptide was completely inactive at all doses tested, confirming that cyclization is an absolute prerequisite for biological activity in this pathway [1].

Appetite Regulation Enterostatin Signaling Dietary Fat Intake

Cross-Study Antifungal Potency Benchmark: Cyclo(L-Pro-L-Asp) vs. Clinical Standard Amphotericin B

Although tested as the reverse-sequence isomer cyclo(L-Pro-L-Asp), the DKP scaffold bearing the identical Asp and Pro residues exhibited an 8-fold lower MIC (8 µg/mL) against Penicillium expansum compared with the clinical gold-standard polyene antifungal amphotericin B (MIC 64 µg/mL) [1]. The most potent activity was observed against Trichophyton rubrum, with an MIC of 2 µg/mL, demonstrating sub-10 µg/mL efficacy against filamentous fungal pathogens [1].

Antifungal Drug Discovery Agricultural Fungicides DKP Antimicrobials

Intra-Class Potency Advantage: Cyclo(Asp-Pro) vs. Parent Enterostatin Pentapeptide

Within the same experimental paradigm, the parent enterostatin pentapeptide (Val-Pro-Asp-Pro-Arg) exhibited a U-shaped dose-response curve with maximal fat-intake inhibition at 1 nmol ICV. The minimal active fragment cyclo(Asp-Pro) achieved comparable maximal efficacy at a 33-fold lower dose (0.03 nmol), demonstrating that the DKP scaffold not only recapitulates but significantly enhances the potency of the full-length endogenous peptide [1].

Enterostatin Analog Potency Peptide Downsizing Fat-Intake Pharmacology

Chemotype-Driven Antimicrobial Superiority: Cyclo(L-Pro-L-Asp) vs. 2-Ketopiperazine Analog

A deliberate head-to-head comparison of cyclo(L-Pro-L-Asp) with its 2-ketopiperazine analog (in which one amide carbonyl is replaced by a methylene group) demonstrated that the DKP form exerts a potent inhibitory effect against multiple pathogenic bacteria and fungi, whereas the 2-ketopiperazine analog shows markedly weaker antimicrobial activity. This establishes that the intact diketopiperazine peptide bond system is essential for the observed antimicrobial phenotype [1].

DKP vs. Ketopiperazine Peptide Bond Requirement Antimicrobial SAR

Target-Pathway Selectivity Divergence: Cyclo(Asp-Pro) vs. Cyclo(His-Pro) DKP

Cyclo(His-Pro) (CHP) is a well-characterized DKP that inhibits striatal dopamine uptake, achieving maximal inhibition of approximately 30% at 10 nM in rat striatal synaptosomes [1]. In contrast, cyclo(Asp-Pro) has no reported dopaminergic activity; its biological profile is restricted to selective fat-intake suppression via the enterostatin pathway, with a 50% effect at 0.03 nmol in vivo [2]. This divergence illustrates how side-chain identity within the DKP scaffold dictates pathway engagement: His-Pro drives dopaminergic neuromodulation, while Asp-Pro targets metabolic feeding circuitry.

DKP Selectivity Dopamine Transporter Appetite Neurochemistry

Evidence-Backed Application Scenarios for Cyclo(Asp-Pro) Procurement


In Vivo Appetite and Macronutrient Preference Studies Requiring a Minimal Enterostatin Pharmacophore

Investigators studying the enterostatin signaling axis in rodent models of diet-induced obesity should prioritize cyclo(Asp-Pro) as the minimal active fragment. The compound recapitulates the full efficacy of enterostatin with a 33-fold potency gain (0.03 nmol vs. 1 nmol ICV), while the linear Asp-Pro dipeptide is completely inactive [1]. This potency advantage reduces compound consumption and enables extended dosing regimens in chronic feeding studies.

Antifungal Lead Discovery Programs Targeting Azole-Resistant Filamentous Fungi

For antifungal screening cascades addressing Penicillium expansum and related phytopathogenic or opportunistic molds, the Asp-Pro DKP core (as cyclo(L-Pro-L-Asp)) has demonstrated an MIC of 8 µg/mL—8-fold more potent than amphotericin B (64 µg/mL)—and an MIC of 2 µg/mL against Trichophyton rubrum [1]. Procurement of cyclo(Asp-Pro) and its analogs is warranted as a starting point for scaffold-hopping and medicinal chemistry optimization in antifungal programs where polyene or azole cross-resistance is a concern.

Structure-Activity Relationship (SAR) Studies on Diketopiperazine Chemotype Integrity

The direct comparison of cyclo(L-Pro-L-Asp) with its 2-ketopiperazine analog revealed that reduction of a single carbonyl abolishes much of the antimicrobial activity, proving that the intact DKP ring system is essential for bioactivity [1]. Cyclo(Asp-Pro) is thus an ideal reference standard for SAR campaigns investigating the contribution of the diketopiperazine oxidation state to target binding, enabling well-controlled assessments of chemotype fidelity.

DKP Selectivity Profiling in Neurochemistry vs. Metabolism Research

Cyclo(Asp-Pro) and cyclo(His-Pro) serve as pathway-specific tool compounds that distinguish dopaminergic from metabolic DKP pharmacology. Cyclo(His-Pro) inhibits dopamine uptake (max 30% at 10 nM) [1], while cyclo(Asp-Pro) selectively suppresses dietary fat intake (50% at 0.03 nmol ICV) [2]. Co-procurement of both DKPs enables well-controlled selectivity screens that deconvolve target engagement across neurotransmitter and metabolic axes.

Quote Request

Request a Quote for 2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.